

Application Notes and Protocols: Aerodynamic Characteristics of the XP-59 Airacomet

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bell **XP-59** Airacomet holds the distinction of being the first American jet-powered aircraft to fly.[1][2] Developed during World War II, its design and testing provided the United States Army Air Forces (USAAF) and the National Advisory Committee for Aeronautics (NACA) with invaluable initial data on the challenges and characteristics of jet propulsion and high-speed flight. While not deployed in combat, the **XP-59**A served as a crucial experimental platform, paving the way for subsequent, more advanced jet aircraft.[2]

These application notes provide a detailed overview of the known aerodynamic characteristics of the **XP-59**A Airacomet, drawing from declassified flight and wind tunnel test data. The accompanying protocols outline the methodologies employed in generating this data, offering a framework for understanding the early experimental procedures in jet aircraft evaluation.

Data Presentation General Aircraft Specifications (P-59B Variant)



Parameter	Value	
Crew	1	
Length	38 ft 10 in (11.84 m)	
Wingspan	45 ft 6 in (13.87 m)	
Height	12 ft 4 in (3.76 m)	
Wing Area	386 sq ft (35.9 m²)	
Airfoil	Root: NACA 66-014; Tip: NACA 66-212	
Empty Weight	8,165 lb (3,704 kg)	
Gross Weight	11,040 lb (5,008 kg)	
Max Takeoff Weight	13,700 lb (6,214 kg)	
Powerplant	2 × General Electric J31-GE-5 centrifugal-flow turbojet engines	
Thrust	2,000 lbf (8.9 kN) each	

Source:[2]

Performance Characteristics

Performance Metric	Value	Altitude
Maximum Speed	413 mph (665 km/h)	30,000 ft (9,144 m)
Maximum Speed	380 mph (612 km/h)	5,000 ft (1,524 m)
Service Ceiling	46,200 ft (14,080 m)	N/A
Rate of Climb	3,200 ft/min (16.26 m/s)	N/A

Source:[3]

Stability and Control Characteristics (Qualitative)



Flight and wind tunnel evaluations of the **XP-59**A and its variants revealed several key aerodynamic and handling characteristics:

- Longitudinal Stability: The aircraft exhibited generally satisfactory stick-fixed longitudinal stability under most normal flight conditions. However, issues were noted at high power settings with flaps extended.
- Lateral-Directional Stability: A significant finding from early flight tests was the aircraft's poor lateral and directional stability at speeds exceeding 290 mph.[4] This manifested as a "snaking" or yawing motion, making it a poor gunnery platform.[4]
- Roll Stability: The XP-59A demonstrated poor roll stability.[5]
- Engine Response: A common issue with early turbojets, the **XP-59**A's engines had poor throttle response, which complicated handling, particularly during takeoff and landing.[4][6]

Experimental Protocols Wind Tunnel Testing: Langley Full-Scale Tunnel

A comprehensive investigation of the stability and control characteristics of the YP-59A was conducted in the NACA Langley Full-Scale Tunnel.

Objective: To determine the static longitudinal and lateral stability and control characteristics of the full-scale aircraft.

Methodology:

- Aircraft Mounting: The YP-59A aircraft was mounted on the wind tunnel's balance system,
 which is capable of measuring forces and moments in six degrees of freedom.
- Test Conditions: The tunnel was operated to simulate various flight conditions, with wind speeds up to 118 mph.[7]
- Data Acquisition:
 - Longitudinal Stability: Lift, drag, and pitching moment were measured at various angles of attack and with different elevator deflections and flap settings.



- Lateral Stability: Side force, yawing moment, and rolling moment were measured at various angles of sideslip with different rudder and aileron deflections.
- Engine Operation: Tests were conducted with engines off and with engines operating at various power levels to assess the effects of the jet exhaust on the aerodynamic characteristics.

Key Report: NACA-WR-L-626, "Langley full-scale-tunnel stability and control tests of the Bell YP-59A airplane."[8]

Wind Tunnel Testing: Altitude Wind Tunnel (AWT)

A YP-59A was tested in the NACA Altitude Wind Tunnel in the spring of 1944 to investigate and improve engine performance.

Objective: To analyze the performance of the General Electric I-16 (J31) turbojet engines and to investigate methods for improving thrust.

Methodology:

- Aircraft Preparation: To fit within the AWT's test section, the wing tips and tail of the YP-59A were removed.
- Initial Configuration Tests: The engines were first tested in their original configuration to establish baseline performance data.
- Modifications and Re-testing: A series of modifications were implemented and tested, including:
 - A boundary layer removal duct.
 - A new engine nacelle inlet design.
 - New cooling seals.
- Data Analysis: The performance of the modified configuration was compared to the baseline data. The tests demonstrated that improved airflow distribution could increase the engine's performance by 25%.



Source:[9]

Flight Testing: Muroc Army Air Field

The initial flight tests of the **XP-59**A were conducted at Muroc Dry Lake (now Edwards Air Force Base).

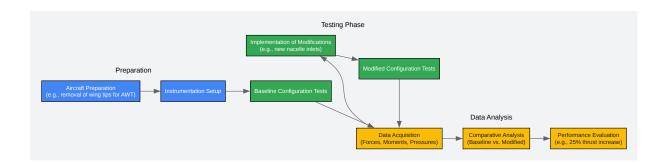
Objective: To assess the basic flight characteristics, performance, and handling qualities of the aircraft.

Methodology:

- Initial Taxi Tests: High-speed taxi tests were performed to evaluate ground handling and control effectiveness.
- First Flights: The initial flights were conducted at low altitudes (25-100 feet) to assess basic stability and control in the air.[10]
- Envelope Expansion: Subsequent flights gradually expanded the flight envelope to higher altitudes and speeds to gather performance data.
- Data Recording: An observer was often carried in a specially created open cockpit forward of the pilot to record flight test data.[11]
- Qualitative Handling Assessment: Test pilots provided detailed reports on the aircraft's
 handling qualities, including any stability issues or control difficulties. Robert M. Stanley,
 Bell's chief test pilot, noted in his initial report that the rudder forces were undesirably light,
 causing the aircraft to yaw with very light pedal pressures.[10]

Mandatory Visualizations

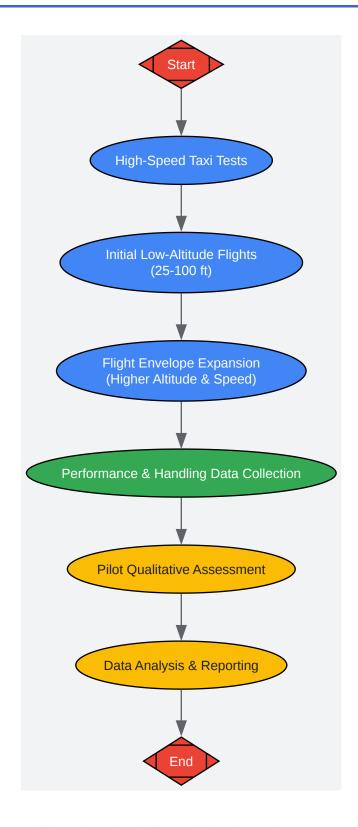




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Caption: Wind Tunnel Testing Workflow for the YP-59A.





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Caption: **XP-59**A Initial Flight Test Protocol at Muroc.



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